3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid
Description
The compound 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid features a pyrazole ring substituted with a difluoromethyl group at position 3 and a nitro group at position 4, linked to a butanoic acid chain. The butanoic acid moiety improves aqueous solubility compared to shorter-chain analogs, balancing pharmacokinetic properties .
Properties
IUPAC Name |
3-[3-(difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O4/c1-4(2-6(14)15)12-3-5(13(16)17)7(11-12)8(9)10/h3-4,8H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLLJRODYODDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=C(C(=N1)C(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and nitro groups. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts and reaction conditions to streamline the process and reduce costs. Large-scale production methods have been developed by companies such as Syngenta, Bayer Crop Science, and BASF .
Chemical Reactions Analysis
Types of Reactions
3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions.
Substitution: The pyrazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-[3-(difluoromethyl)-4-amino-1H-pyrazol-1-yl]butanoic acid, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the nitro group can participate in redox reactions. These interactions can modulate the activity of target proteins and pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Trifluoromethyl vs. Difluoromethyl Substituents
- 2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (C₈H₈F₃N₃O₄, CAS 1006459-45-5): Replacing difluoromethyl with trifluoromethyl increases lipophilicity (logP ~1.56 vs. The trifluoromethyl group also imparts stronger electron-withdrawing effects, which may alter reactivity in biological systems .
Nitro Group Position and Additional Substituents
- Predicted pKa (4.10) suggests moderate ionization at physiological pH, influencing bioavailability .
Chain Length and Functional Group Modifications
Butanoic Acid vs. Propionic Acid Derivatives
- 3-[3-(Difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propionic acid: A shorter propionic acid chain reduces molecular weight (predicted ~241.18 g/mol vs. ~271.20 g/mol for butanoic acid analogs), which may decrease solubility but improve passive diffusion across membranes .
Ester Prodrugs
- Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (C₁₁H₁₅F₃N₂O₂, CAS 1956379-36-4): Esterification of the carboxylic acid group masks its polarity, enhancing oral bioavailability. Hydrolysis in vivo releases the active butanoic acid form, demonstrating a prodrug strategy .
Aromatic and Heterocyclic Modifications
- 4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (24): Incorporation of a quinolinone moiety and bromophenyl substituents introduces π-π stacking interactions, enhancing binding affinity in enzyme inhibition assays. However, synthetic yields are lower (27–86%) compared to simpler analogs .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
3-[3-(Difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid is a synthetic compound belonging to the class of pyrazole derivatives, which have garnered attention for their diverse biological activities. This article provides an overview of its biological properties, including anti-inflammatory, anti-cancer, and herbicidal activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a difluoromethyl group and a nitro group attached to the pyrazole ring. The molecular formula is with a molecular weight of approximately 235.14 g/mol .
1. Anti-Cancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anti-cancer agents. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .
- Case Study : In vitro studies demonstrated that certain pyrazole compounds exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity .
2. Anti-Inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's ability to modulate inflammatory mediators makes it a candidate for treating inflammatory diseases.
- Research Findings : Various pyrazole derivatives have shown effectiveness in reducing pro-inflammatory cytokines and mediators in cellular models .
- Quantitative Structure-Activity Relationship (QSAR) : Studies suggest that structural modifications can enhance anti-inflammatory activity, providing insights for future drug design .
3. Herbicidal Activity
The compound has potential applications in agriculture as a herbicide. Its mechanism involves disrupting plant physiological processes.
- Mode of Action : It acts by inhibiting specific enzymes crucial for plant growth, thereby reducing weed proliferation .
- Field Studies : Research indicates effective control of certain weed species when applied at optimal concentrations, demonstrating its utility in crop protection .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
